C3-Amide-C4-NH2
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of C3-Amide-C4-NH2 typically involves the reaction of an amine with an acid chloride. This process can be carried out under mild conditions, often at room temperature, and does not require the use of catalysts . The reaction mechanism involves nucleophilic addition followed by proton transfer-induced elimination .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, ensuring that the compound meets the stringent requirements for scientific research and industrial applications .
Chemical Reactions Analysis
Types of Reactions: C3-Amide-C4-NH2 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions typically involve the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride.
Substitution: Halogens, nucleophiles.
Major Products Formed:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of various substituted amides.
Scientific Research Applications
C3-Amide-C4-NH2 has a wide range of applications in scientific research, including:
Chemistry: Used as a linker in the synthesis of complex molecules.
Biology: Plays a role in the study of protein interactions and enzyme mechanisms.
Medicine: Utilized in the development of antibody-drug conjugates for targeted cancer therapy.
Industry: Employed in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of C3-Amide-C4-NH2 involves its role as a linker in antibody-drug conjugates. It facilitates the attachment of therapeutic agents to antibodies, allowing for targeted delivery to specific cells or tissues. This targeted approach enhances the efficacy of the therapeutic agents while minimizing side effects .
Comparison with Similar Compounds
C3-Amide-C4-NH2: Known for its potent linker properties.
C3-Symmetric Benzene-1,3,5-Tris-Amide: Used in the formation of supramolecular gels for anion sensing and dye removal.
N-BTA (N-Centered Benzene-1,3,5-Tris-Amide): Forms gels in alcohols and aqueous mixtures, used for water purification.
Uniqueness: this compound stands out due to its high potency as a linker in antibody-drug conjugates, making it a valuable tool in targeted cancer therapy .
Properties
Molecular Formula |
C8H18N2O |
---|---|
Molecular Weight |
158.24 g/mol |
IUPAC Name |
N-(4-aminobutyl)butanamide |
InChI |
InChI=1S/C8H18N2O/c1-2-5-8(11)10-7-4-3-6-9/h2-7,9H2,1H3,(H,10,11) |
InChI Key |
HQTYZWYSIZOPGA-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)NCCCCN |
Origin of Product |
United States |
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